Valbenazine - 1025504-45-3

Valbenazine

Catalog Number: EVT-253067
CAS Number: 1025504-45-3
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Valbenazine is a novel, highly selective inhibitor of Vesicular Monoamine Transporter 2 (VMAT2) [, , ]. It is classified as a VMAT2 inhibitor and plays a significant role in scientific research, particularly in understanding neurotransmission and exploring potential therapies for movement disorders [, ].

Future Directions
  • Optimizing Treatment Regimens: Further research is needed to establish optimal dosing strategies for Valbenazine, considering individual patient variability and long-term treatment outcomes [, , ].

  • Exploring Applications in Other Movement Disorders: Given its effectiveness in TD, investigating Valbenazine's therapeutic potential in other movement disorders, such as chorea, dystonia, and tics associated with Tourette syndrome, is warranted [, , ].

  • Investigating Long-Term Effects and Safety: Continuous monitoring and analysis of long-term effects and potential safety concerns associated with chronic Valbenazine use are crucial to ensure its safe and effective use in managing movement disorders [, , , ].

Tetrabenazine

  • Compound Description: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that is approved for the treatment of chorea associated with Huntington's disease. [, ] It acts by depleting monoamines, including dopamine, in the central nervous system. [] Tetrabenazine requires multiple daily doses due to its short half-life and can cause adverse effects like drowsiness, parkinsonism, and depression. [, ]

(+)-α-Dihydrotetrabenazine (R,R,R-HTBZ)

  • Compound Description: (+)-α-Dihydrotetrabenazine (R,R,R-HTBZ) is the primary active metabolite of both valbenazine and deutetrabenazine. [, , , , ] It is a potent VMAT2 inhibitor with significantly higher potency than its parent drugs. [, , , ] Unlike the metabolites of tetrabenazine, (+)-α-HTBZ exhibits negligible affinity for dopamine, serotonin, and adrenergic receptors, suggesting a more selective pharmacological profile. []
  • Relevance: (+)-α-Dihydrotetrabenazine is directly relevant to valbenazine as its primary active metabolite, largely responsible for valbenazine's therapeutic effects in treating tardive dyskinesia. [, , , ] While both valbenazine and deutetrabenazine are metabolized to (+)-α-HTBZ, valbenazine uniquely produces this active metabolite as its only HTBZ derivative. []

Deutetrabenazine

  • Compound Description: Deutetrabenazine is another VMAT2 inhibitor approved for the treatment of tardive dyskinesia. [, , , , ] It is a deuterated form of tetrabenazine, meaning it has deuterium substituted for hydrogen at specific positions. [, , ] This structural modification results in slower metabolism compared to tetrabenazine, allowing for less frequent dosing. [, , ]
  • Relevance: Deutetrabenazine is relevant to valbenazine as both are VMAT2 inhibitors approved for the same indication, tardive dyskinesia. [, , , , ] While both are generally well-tolerated, they exhibit differences in dosing regimens, metabolism, and potential drug interactions. [, , ] Unlike valbenazine, which primarily exerts its effect through (+)-α-HTBZ, deutetrabenazine is metabolized into four different deuterated HTBZ isomers, each with varying VMAT2 inhibitory potency and off-target receptor binding. []
  • Relevance: This compound is relevant to understanding the distinct metabolic profiles of valbenazine and deutetrabenazine. [] Unlike valbenazine, which primarily produces the potent and selective VMAT2 inhibitor (+)-α-HTBZ, deutetrabenazine metabolism leads to a mix of deuHTBZ isomers including (−)-α-DeuHTBZ, which has a weaker VMAT2 binding affinity and interacts with off-target receptors. []

(+)-β-deuHTBZ

  • Relevance: Similar to (−)-α-DeuHTBZ, (+)-β-deuHTBZ highlights the complex metabolic profile of deutetrabenazine compared to valbenazine. [] While (+)-β-deuHTBZ displays potent VMAT2 inhibition, its lower abundance and shorter half-life compared to (+)-α-HTBZ contribute to the differing pharmacological characteristics of the two drugs. []
Synthesis Analysis

The synthesis of valbenazine involves several complex steps. A notable method includes a highly stereoselective 1,3-dipolar cycloaddition reaction followed by enzymatic kinetic resolution. The process begins with dihydroisoquinoline as a starting material. The first step is a cycloaddition reaction that leads to the formation of a tetrahydroisoquinoline derivative. This is followed by N—O bond cleavage and lactamization to yield valbenazine. The synthesis emphasizes operational simplicity and high stereoselectivity, which are critical for producing the desired enantiomer in good yields .

Another approach described in patent literature involves reacting specific intermediates with p-toluenesulfonic acid in solvents like acetonitrile or isopropyl acetate. This method aims to enhance environmental sustainability while maintaining high efficiency and selectivity in the synthesis process .

Molecular Structure Analysis

Valbenazine's molecular structure can be represented by the formula C20_{20}H28_{28}N2_{2}O4_{4}S. Its structure features a complex arrangement including a pyridoisoquinoline core with methoxy groups and an isobutyl side chain. The stereochemistry at the 2R, 3R, and 11bR positions is crucial for its biological activity. The compound has been characterized using techniques such as X-ray crystallography to elucidate its three-dimensional arrangement and confirm its purity .

Chemical Reactions Analysis

Valbenazine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • 1,3-Dipolar Cycloaddition: This reaction forms the core structure of valbenazine from simpler precursors.
  • Enzymatic Kinetic Resolution: This step selectively produces one enantiomer over another, enhancing the yield of the desired active form.
  • N—O Bond Cleavage: This reaction is critical for converting intermediates into the final product.
  • Lactamization: This step helps in forming cyclic structures that stabilize the final compound.

These reactions are characterized by specific conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity .

Mechanism of Action

Valbenazine acts primarily by inhibiting VMAT2, which is responsible for transporting monoamines into synaptic vesicles. By blocking this transporter, valbenazine increases the availability of dopamine in the synaptic cleft, thereby mitigating symptoms of movement disorders associated with dopamine dysregulation. The compound's selectivity for VMAT2 over VMAT1 minimizes potential side effects related to other neurotransmitter systems. Studies have shown that this mechanism effectively reduces involuntary movements associated with tardive dyskinesia and chorea .

Physical and Chemical Properties Analysis

Valbenazine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.52 g/mol.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Valbenazine is stable under normal storage conditions but may degrade under extreme temperatures or light exposure.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within a defined range suitable for pharmaceutical applications.

These properties are essential for determining appropriate formulations and delivery methods for therapeutic use .

Applications

Valbenazine's primary application lies in treating movement disorders such as tardive dyskinesia and chorea associated with Huntington's disease. Its selective action on VMAT2 allows it to effectively manage symptoms without significantly affecting other neurotransmitter systems. Ongoing research continues to explore potential additional applications in other movement disorders and neuropsychiatric conditions where dopamine regulation may be beneficial.

Furthermore, advancements in synthetic methodologies aim to improve the efficiency and sustainability of valbenazine production, making it more accessible for clinical use .

Properties

CAS Number

1025504-45-3

Product Name

Valbenazine

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-CFKGEZKQSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Synonyms

(2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate
Ingrezza
NBI-98854
valbenazine
valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl este

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.